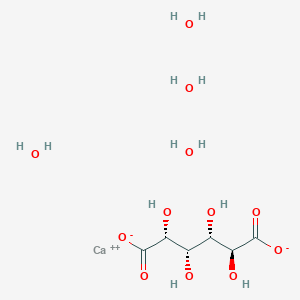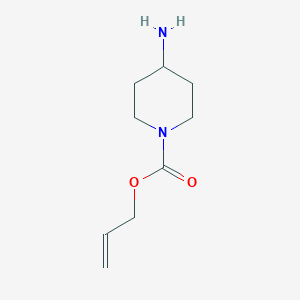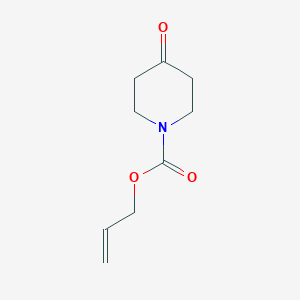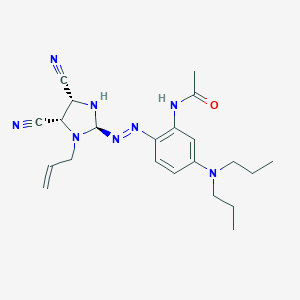![molecular formula C10H11N3 B046988 4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl- CAS No. 114163-46-1](/img/structure/B46988.png)
4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl- is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound is synthesized through a multistep process and has been found to have a wide range of potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl- is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes or by binding to specific receptors in cells.
Biochemische Und Physiologische Effekte
Studies have shown that 4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl- has a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. Additionally, it has been shown to have neuroprotective effects and may improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl- in lab experiments is its versatility. It has been found to have a range of potential applications and can be used to study various biological processes. However, one limitation is that the compound is relatively unstable and may degrade over time.
Zukünftige Richtungen
There are many potential future directions for research on 4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl-. Some possible areas of investigation include:
1. Further studies on the mechanism of action of the compound
2. Optimization of the synthesis process to improve yields and reduce costs
3. Development of new derivatives with enhanced biological activity
4. Investigation of the compound's potential as a therapeutic agent for neurodegenerative diseases
5. Exploration of the compound's potential as a tool for studying biological processes in cells.
Conclusion
In conclusion, 4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl- is a compound with a range of potential applications in medicinal chemistry. Its unique chemical properties make it a versatile tool for studying various biological processes. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl- involves the reaction of 2-methyl-4-nitroaniline with ethyl glyoxalate in the presence of a catalyst. The resulting product is then treated with hydrazine hydrate to form the desired compound. This multistep process has been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl- has been extensively studied for its potential applications in medicinal chemistry. It has been found to have anticancer, antiviral, and antibacterial properties. Additionally, it has been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
114163-46-1 |
|---|---|
Produktname |
4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl- |
Molekularformel |
C10H11N3 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
2-methyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene |
InChI |
InChI=1S/C10H11N3/c1-7-12-9-4-2-3-8-10(9)13(7)6-5-11-8/h2-4,11H,5-6H2,1H3 |
InChI-Schlüssel |
GRSYYPBLZLNCSF-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C3N1CCNC3=CC=C2 |
Kanonische SMILES |
CC1=NC2=C3N1CCNC3=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Spiro[bicyclo[3.1.0]hex-3-ene-2,2-[1,3]dioxolane], 6-methylene-, (-)-](/img/structure/B46911.png)










